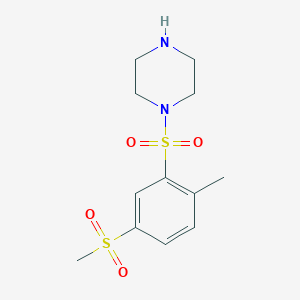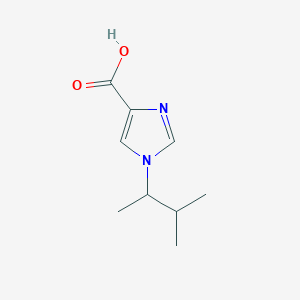
1-(3-Methylbutan-2-yl)-1H-imidazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methylbutan-2-yl)-1H-imidazole-4-carboxylic acid is a chemical compound that belongs to the class of imidazole derivatives. Imidazole compounds are known for their wide range of biological activities and are often used in medicinal chemistry. This particular compound features a unique structure that includes a 3-methylbutan-2-yl group attached to the imidazole ring, making it an interesting subject for various scientific studies.
Preparation Methods
The synthesis of 1-(3-Methylbutan-2-yl)-1H-imidazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the coupling of amidines with carboxylic acids followed by cyclization with hydrazines . This method is efficient and allows for the production of a wide range of imidazole derivatives. Industrial production methods often involve the use of high-throughput parallel synthesis techniques to generate large libraries of compounds for drug discovery .
Chemical Reactions Analysis
1-(3-Methylbutan-2-yl)-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: The compound can undergo nucleophilic substitution reactions, often facilitated by reagents like alkyl halides.
Cyclization: Cyclization reactions can be performed to create more complex ring structures.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(3-Methylbutan-2-yl)-1H-imidazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Methylbutan-2-yl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit glucan synthase, which is involved in the formation of fungal cell walls . This inhibition disrupts the cell wall synthesis, leading to the death of the fungal cells.
Comparison with Similar Compounds
1-(3-Methylbutan-2-yl)-1H-imidazole-4-carboxylic acid can be compared with other imidazole derivatives such as:
3-Methyl-2-butanol: Used as a solvent and intermediate in chemical synthesis.
Pyrrolopyrazine derivatives: Known for their wide range of biological activities, including antimicrobial and antifungal properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H14N2O2 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
1-(3-methylbutan-2-yl)imidazole-4-carboxylic acid |
InChI |
InChI=1S/C9H14N2O2/c1-6(2)7(3)11-4-8(9(12)13)10-5-11/h4-7H,1-3H3,(H,12,13) |
InChI Key |
IIXYEMFVCKCHCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)N1C=C(N=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


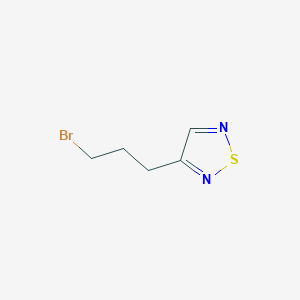
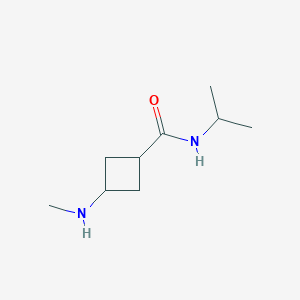

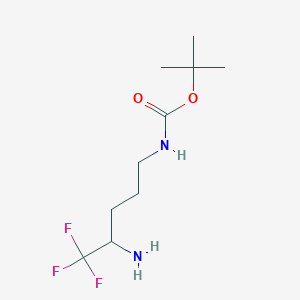
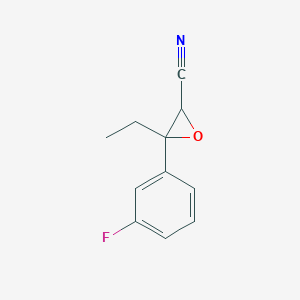
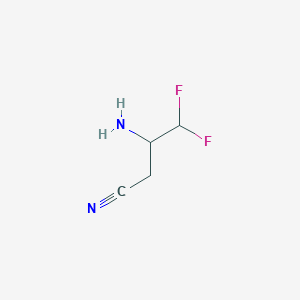
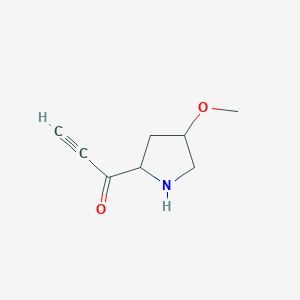
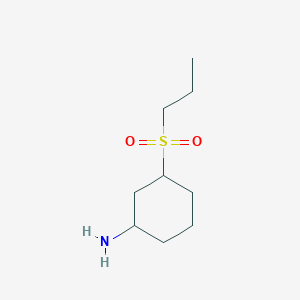
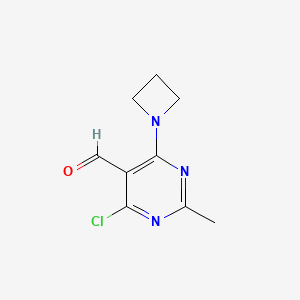
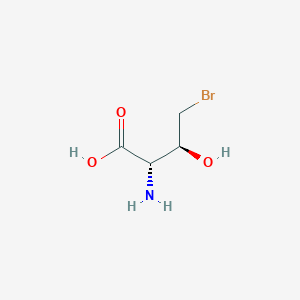
![9-Cyclopropyl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B15254517.png)

